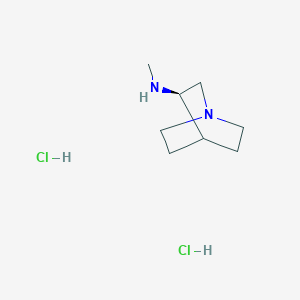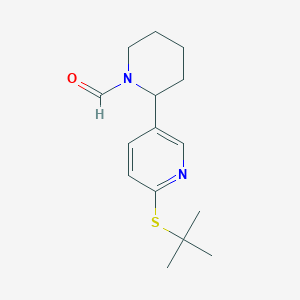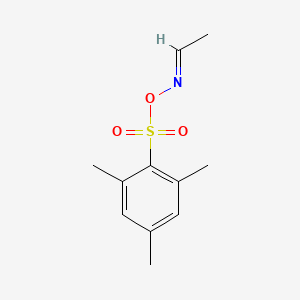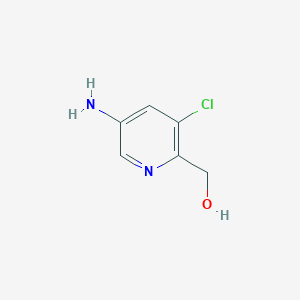
(R)-N-Methylquinuclidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methylquinuclidin-3-aminedihydrochloride is a chemical compound known for its unique structure and properties. It is a quinuclidine derivative, which is a bicyclic amine with a nitrogen atom incorporated into the ring system. This compound is often used in various scientific research applications due to its interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methylquinuclidin-3-aminedihydrochloride typically involves the quaternization of quinuclidine with methyl iodide, followed by the reduction of the resulting quaternary ammonium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of ®-N-Methylquinuclidin-3-aminedihydrochloride may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust reducing agents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Methylquinuclidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted quinuclidine derivatives.
Scientific Research Applications
®-N-Methylquinuclidin-3-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-Methylquinuclidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound of ®-N-Methylquinuclidin-3-aminedihydrochloride.
N-Methylquinuclidine: A closely related compound with similar properties.
Quinuclidin-3-ol: Another derivative with different functional groups.
Uniqueness
®-N-Methylquinuclidin-3-aminedihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(3R)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-9-8-6-10-4-2-7(8)3-5-10;;/h7-9H,2-6H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
DTLYUYLLXSMIRI-JZGIKJSDSA-N |
Isomeric SMILES |
CN[C@H]1CN2CCC1CC2.Cl.Cl |
Canonical SMILES |
CNC1CN2CCC1CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B13022266.png)


![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13022293.png)

![7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13022310.png)
![N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13022312.png)



![6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13022334.png)

![N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13022349.png)
